molecular formula C9H20N2 B12112345 3-Isopropyl-1-methylpiperidin-4-amine

3-Isopropyl-1-methylpiperidin-4-amine

Cat. No.: B12112345
M. Wt: 156.27 g/mol
InChI Key: BOHPLKIHDKSUEO-UHFFFAOYSA-N
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Description

3-Isopropyl-1-methylpiperidin-4-amine is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Chemical Reactions Analysis

3-Isopropyl-1-methylpiperidin-4-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

3-Isopropyl-1-methylpiperidin-4-amine is investigated for its pharmacological properties, particularly in the development of therapeutic agents. Its interactions with biological systems suggest potential applications in treating various diseases.

Potential Therapeutic Areas:

  • Anticancer Activity: The compound has shown promise in preliminary studies as a potential anticancer agent. Its mechanism of action involves modulating specific molecular targets that are crucial in cancer cell proliferation and survival .

Research indicates that this compound may act as a ligand for certain receptors, influencing cellular signaling pathways. Studies have explored its effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Biological Mechanisms:

  • Receptor Binding: this compound may function as an agonist or antagonist at various receptor sites, affecting neurotransmission and cellular responses .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the development of derivatives with varied biological activities.

Synthetic Applications:

  • Intermediate in Synthesis: The compound is utilized as an intermediate in the synthesis of other organic compounds, particularly those that require piperidine derivatives .

Data Tables

Application AreaDescriptionReferences
Medicinal ChemistryInvestigated for anticancer properties and potential therapeutic uses
Biological ActivityActs on neurotransmitter systems; potential for neurological disorders
Organic SynthesisUsed as a building block for synthesizing complex organic compounds

Case Study 1: Anticancer Properties

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant antiproliferative activity with IC50 values ranging from 2.7 to 5.8 μM against specific cell lines, highlighting its potential as a lead compound for further drug development .

Case Study 2: Receptor Interaction

Research focusing on the receptor binding characteristics of this compound revealed its ability to modulate receptor activity, which could lead to therapeutic applications in managing neurological conditions. The specifics of these interactions are still under investigation but show promise for future studies .

Mechanism of Action

The mechanism of action of 3-Isopropyl-1-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-Isopropyl-1-methylpiperidin-4-amine can be compared with other similar piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

3-Isopropyl-1-methylpiperidin-4-amine, often referred to as a piperidine derivative, has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

The compound's molecular formula is C9H22Cl2N2C_9H_{22}Cl_2N_2, with a molecular weight of 229.19 g/mol. It features a piperidine ring substituted with an isopropyl group and a methyl group, which contributes to its unique chemical reactivity and biological properties. The dihydrochloride form enhances its solubility, making it suitable for various applications in biological studies.

This compound interacts with specific molecular targets, including receptors and enzymes, influencing various biological pathways. Its mechanism may involve acting as an agonist or antagonist at different receptor sites, thereby modulating cellular signaling pathways .

Target Interactions

  • Receptor Binding : The compound has been studied for its role as a ligand in receptor binding studies, potentially affecting neurotransmitter systems.
  • Enzyme Inhibition : Preliminary research indicates that it may inhibit certain enzymes, contributing to its potential therapeutic effects .

Anticancer Properties

Research has indicated that derivatives of piperidine compounds, including this compound, exhibit anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells, demonstrating cytotoxic effects superior to conventional drugs like bleomycin .

Neurological Applications

The compound is also being explored for its potential effects on neurological disorders. Its interaction with neurotransmitter systems suggests possible applications in treating conditions such as depression or anxiety disorders .

Case Studies and Research Findings

  • Histone Methyltransferase Inhibition : A study highlighted the role of similar compounds in inhibiting histone methyltransferases (G9a/GLP), which are crucial in regulating gene expression. The inhibition was characterized by IC50 values indicating effective modulation of these enzymes .
  • Cytotoxicity Studies : In vitro studies demonstrated that modifications to the piperidine structure could enhance cytotoxicity against various cancer cell lines. These findings suggest that structural optimization could lead to more potent anticancer agents .
  • Receptor Interaction Studies : Research has shown that this compound can bind to neurotransmitter receptors, influencing their activity and potentially leading to therapeutic applications in neurology .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of this compound compared to other piperidine derivatives:

Compound NameCAS NumberUnique Features
1-Methylpiperidin-4-amine dihydrochloride1157849-51-8Different nitrogen positioning affecting activity
N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine4348650Fluorobenzyl substitution enhancing lipophilicity
N-Isopropyl-N-methylpiperidin-4-amine22047761Lacks hydrochloride salt; used in similar applications
This compound dihydrochloride 1187161-83-6 Variation in isomerism affecting biological activity

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

1-methyl-3-propan-2-ylpiperidin-4-amine

InChI

InChI=1S/C9H20N2/c1-7(2)8-6-11(3)5-4-9(8)10/h7-9H,4-6,10H2,1-3H3

InChI Key

BOHPLKIHDKSUEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CN(CCC1N)C

Origin of Product

United States

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